![molecular formula C16H30N2O6Si B12322853 1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12322853.png)
1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine is a modified nucleoside derivative. It is commonly used in the synthesis of RNA oligonucleotides due to its protective groups, which enhance the stability and efficiency of the synthesis process. The compound features a tert-butyldimethylsilyl (TBDMS) group at the 3’-hydroxyl position and a methyl group at the 2’-hydroxyl position of uridine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine typically involves the protection of the hydroxyl groups on uridine. The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The methyl group at the 2’-position is introduced using methyl iodide in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production of 3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high yield and purity. The use of protective groups like TBDMS is crucial in large-scale synthesis to prevent unwanted side reactions and degradation of the nucleoside .
化学反应分析
Types of Reactions
3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in pyridine.
Reduction: H2/Ni, H2/Rh, Zn/HCl.
Substitution: NaOCH3, LiAlH4, methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with H2/Ni can produce alcohols .
科学研究应用
3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine is widely used in scientific research, particularly in the fields of:
作用机制
The mechanism of action of 3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine involves its role as a protective group in RNA synthesis. The TBDMS group protects the 3’-hydroxyl group from unwanted reactions, while the methyl group at the 2’-position enhances the stability of the nucleoside. These protective groups are removed under specific conditions to yield the desired RNA oligonucleotide .
相似化合物的比较
Similar Compounds
2’-O-Methyluridine: Lacks the TBDMS group, making it less stable during synthesis.
3’-O-(t-Butyldimethylsilyl)thymidine: Similar protective groups but with thymidine instead of uridine.
2’-O-(2-Nitrobenzyloxymethyl)uridine: Another protected uridine derivative used in RNA synthesis.
Uniqueness
3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine is unique due to the combination of the TBDMS and methyl groups, which provide enhanced stability and efficiency in RNA synthesis compared to other protected nucleosides .
属性
分子式 |
C16H30N2O6Si |
|---|---|
分子量 |
374.50 g/mol |
IUPAC 名称 |
1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C16H30N2O6Si/c1-16(2,3)25(5,6)24-12-10(9-19)23-14(13(12)22-4)18-8-7-11(20)17-15(18)21/h10,12-14,19H,7-9H2,1-6H3,(H,17,20,21)/t10-,12-,13-,14-/m1/s1 |
InChI 键 |
YOYKFCJLZCKXPS-FMKGYKFTSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2CCC(=O)NC2=O)CO |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1OC)N2CCC(=O)NC2=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp]](/img/structure/B12322790.png)
![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-4-hydroxy-, (4S)-](/img/structure/B12322796.png)
![4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12322800.png)
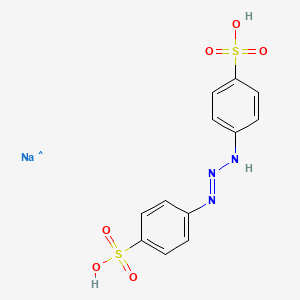
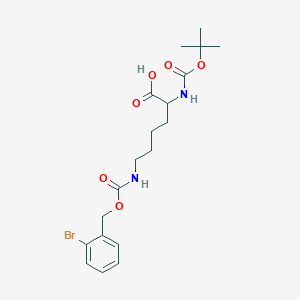
![5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-2-[3-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)propyl]pentanoic acid](/img/structure/B12322813.png)
![3-Azabicyclo[3.1.0]hexane,1-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B12322818.png)
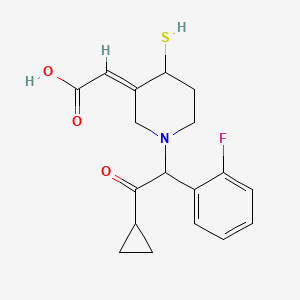
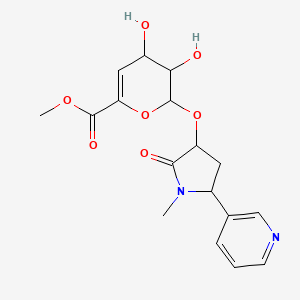
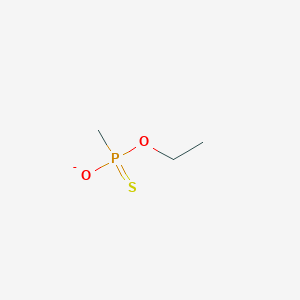
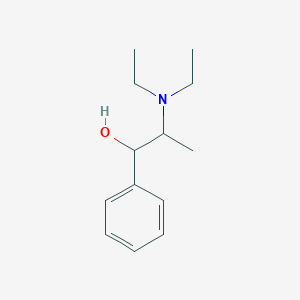
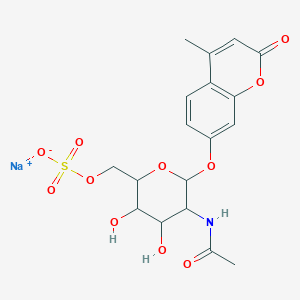
![2-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322860.png)

